5-Fluoro-2-(isopropylamino)benzoic acid
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Overview
Description
5-Fluoro-2-(isopropylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5-position and an isopropylamino group at the 2-position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(isopropylamino)benzoic acid typically involves the introduction of the fluorine atom and the isopropylamino group onto the benzoic acid ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced to the benzoic acid derivative. The isopropylamino group can be introduced through an amination reaction using isopropylamine as the reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(isopropylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the benzoic acid ring.
Substitution: The fluorine atom or the isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium fluoride (NaF) or potassium fluoride (KF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Fluoro-2-(isopropylamino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(isopropylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the isopropylamino group may play a role in modulating the compound’s activity and binding affinity to biological targets. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: Similar structure but lacks the isopropylamino group.
5-Fluoro-2-aminobenzoic acid: Similar structure but with an amino group instead of an isopropylamino group.
2-(Isopropylamino)benzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
5-Fluoro-2-(isopropylamino)benzoic acid is unique due to the presence of both the fluorine atom and the isopropylamino group, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties and advantages in various applications compared to similar compounds.
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
5-fluoro-2-(propan-2-ylamino)benzoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6(2)12-9-4-3-7(11)5-8(9)10(13)14/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
MFYWXYJUQXXSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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